1-(Oxolan-2-yl)cyclopentane-1-carboxylic acid
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Overview
Description
1-(Oxolan-2-yl)cyclopentane-1-carboxylic acid is an organic compound with the molecular formula C10H16O3 It is characterized by the presence of a cyclopentane ring attached to a carboxylic acid group and an oxolane (tetrahydrofuran) ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Oxolan-2-yl)cyclopentane-1-carboxylic acid typically involves the reaction of cyclopentanone with tetrahydrofuran in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate, which is then oxidized to yield the desired carboxylic acid. The reaction conditions often include:
Temperature: Moderate to high temperatures (50-100°C)
Catalyst: Strong acids such as sulfuric acid or hydrochloric acid
Solvent: Common organic solvents like dichloromethane or toluene
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable processes, such as continuous flow reactors and advanced catalytic systems. These methods aim to optimize yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
1-(Oxolan-2-yl)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction of the carboxylic acid group can yield alcohols or alkanes.
Substitution: The oxolane ring can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions include various substituted cyclopentane derivatives, alcohols, and ketones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Oxolan-2-yl)cyclopentane-1-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Oxolan-2-yl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The oxolane ring and carboxylic acid group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their structure and function. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Cyclopentane-1-carboxylic acid: Lacks the oxolane ring, resulting in different chemical properties and reactivity.
Tetrahydrofuran-2-carboxylic acid: Contains the oxolane ring but lacks the cyclopentane moiety, leading to distinct applications and behavior.
Uniqueness
1-(Oxolan-2-yl)cyclopentane-1-carboxylic acid is unique due to the combination of the cyclopentane and oxolane rings, which imparts specific chemical and biological properties
Properties
IUPAC Name |
1-(oxolan-2-yl)cyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c11-9(12)10(5-1-2-6-10)8-4-3-7-13-8/h8H,1-7H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHXACHOXOKNHNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2CCCO2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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